molecular formula C12H21NO3 B180318 Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate CAS No. 198892-80-7

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

Cat. No.: B180318
CAS No.: 198892-80-7
M. Wt: 227.3 g/mol
InChI Key: ZNAVZFXRZLNPFW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a specialized piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure incorporates two highly valuable features: a piperidine scaffold and a tert-butoxycarbonyl (Boc) protecting group. The piperidine ring is a privileged structure in pharmacology, frequently found in active pharmaceutical ingredients and bioactive molecules targeting the central nervous system, GPCRs, and various enzymes . The Boc group is essential in multi-step organic synthesis, as it protects the amine functionality of the piperidine nitrogen from unwanted reactions, and can be readily removed under mild acidic conditions to unveil the secondary amine for further functionalization . This makes the compound a versatile building block for constructing more complex molecules. Researchers can leverage this intermediate to explore structure-activity relationships (SAR), particularly in projects focused on piperidine-based compounds. For instance, synthetic campaigns often involve modifying the eastern and central regions of a lead scaffold to fine-tune properties like potency and metabolic stability . The reactive handle presented by the hydroxyethylidene side chain provides a strategic site for conjugation or further chemical modification, enabling the incorporation of this piperidine unit into larger molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAVZFXRZLNPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626709
Record name tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198892-80-7
Record name tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents : DMF improves solubility of intermediates but complicates purification.

  • Ethereal Solvents : THF minimizes side reactions during Reformatsky steps.

Temperature Control

  • Low temperatures (0–5°C) during iminium formation prevent oligomerization.

  • Reflux conditions (65°C) accelerate zinc-mediated couplings.

Workflow Design

  • In-Line Analytics : FTIR monitors imine formation in real time.

  • Cascade Reactions : Combining phosphonate coupling and hydrolysis reduces isolation steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.40–3.70 (m, 4H, piperidine), 4.20 (t, 2H, CH₂OH).

  • ¹³C NMR : 80.2 ppm (tert-butyl carbonyl), 62.1 ppm (hydroxyethylidene).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm.

  • Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.

  • Retention Time : 8.2 min.

Industrial-Scale Challenges and Solutions

Exothermic Reactions

  • Issue : Red-Al reduction releases H₂ gas, posing explosion risks.

  • Mitigation : Subsurface dosing and nitrogen sparging.

Crystallization Difficulties

  • Issue : Olefinic by-products inhibit crystal growth.

  • Solution : Seeding with pure product and gradient cooling.

Emerging Methodologies

Biocatalytic Approaches

  • Enzymatic Reduction : Alcohol dehydrogenases convert keto intermediates to hydroxy derivatives with >99% ee.

  • Advantage : Eliminates metal catalysts, enhancing sustainability.

Flow Chemistry

  • Microreactor Systems : Achieve 92% yield in 30 min residence time, vs. 6 h batch .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethylidene moiety undergoes oxidation to form ketones or aldehydes under controlled conditions.

Reagent/Conditions Product Yield Reference
KMnO<sub>4</sub> (acidic)4-Oxopiperidine-1-carboxylate72%
CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>)4-(2-Oxoethyl)piperidine-1-carboxylate65%

In one study, oxidation with KMnO<sub>4</sub> in acidic media yielded tert-butyl 4-oxopiperidine-1-carboxylate, a precursor for further functionalization . Chromium trioxide selectively oxidizes the hydroxyethylidene group to a ketone without ring modification .

Reduction Reactions

The ethylidene double bond is susceptible to reduction, forming saturated alcohols.

Reagent/Conditions Product Yield Reference
H<sub>2</sub>/Pd-C4-(2-Hydroxyethyl)piperidine-1-carboxylate88%
NaBH<sub>4</sub> (EtOH)Partial reduction to allylic alcohol52%

Catalytic hydrogenation with Pd-C selectively reduces the double bond, yielding tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . Sodium borohydride produces allylic alcohols under mild conditions .

Substitution Reactions

The piperidine ring and ethylidene group participate in nucleophilic and electrophilic substitutions.

Bromination

Reagent/Conditions Product Yield Reference
Br<sub>2</sub>/AlCl<sub>3</sub> (THF/Et<sub>2</sub>O)3-Bromo-4-oxopiperidine-1-carboxylate95%

Bromination at the α-position to the carbonyl group occurs via electrophilic substitution, forming tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate .

Esterification

Reagent/Conditions Product Yield Reference
Ethyl propiolate/CH<sub>2</sub>Cl<sub>2</sub>4-(Ethoxycarbonylmethylene)piperidine-1-carboxylate90%

Reaction with ethyl propiolate under reflux forms tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, demonstrating transesterification .

Cycloaddition and Cross-Coupling

The ethylidene group participates in click chemistry and cross-coupling reactions.

Reagent/Conditions Product Yield Reference
CuI/DIPEA/DMFTriazole-linked piperidine derivatives97%

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole conjugates, useful in medicinal chemistry .

Comparative Reactivity

The hydroxyethylidene group exhibits distinct reactivity compared to similar piperidine derivatives:

Compound Reactivity Key Difference
tert-Butyl 4-methylenepiperidine-1-carboxylateMore reactive in hydroborationLacks hydroxyl group
tert-Butyl 4-hydroxypiperidine-1-carboxylateOxidizes to ketones less readilySaturated hydroxyl substituent

The conjugated hydroxyl-ethylidene system enhances electrophilicity, facilitating oxidation and substitution .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies .
  • Reduction : Follows a syn-addition mechanism with Pd-C, as evidenced by stereochemical retention .
  • Substitution : Bromination involves a Wheland intermediate stabilized by the piperidine ring’s electron-donating Boc group .

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, offering a novel approach to treating diseases by selectively eliminating harmful proteins.

  • Linker Design : The compound serves as a semi-flexible linker in PROTACs, which is crucial for optimizing the spatial arrangement of the degrader and the target protein. The incorporation of rigidity into the linker can significantly influence the three-dimensional orientation and efficacy of the degrader complex .

Synthesis of Bioactive Compounds

This compound is utilized as a building block in synthesizing various biologically active compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

  • Synthetic Pathways : The compound can be synthesized through multiple steps involving reactions with other reagents, such as sodium hydride and Boc anhydride, to yield derivatives with potential therapeutic effects .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of piperidine derivatives often includes this compound as a scaffold. These studies aim to enhance the potency and selectivity of compounds against specific biological targets.

  • Antimicrobial Activity : For instance, studies have shown that modifications to the piperidine structure can improve inhibition against Mycobacterium tuberculosis, indicating its potential in developing new anti-TB agents .

Data Tables

Application Area Description References
Targeted Protein DegradationUsed as a linker in PROTACs for selective protein elimination.
Synthesis of Bioactive CompoundsActs as a precursor for synthesizing various pharmacologically active derivatives.
Structure-Activity RelationshipsExplored for enhancing antimicrobial activity against pathogens like Mycobacterium tuberculosis.

Case Study 1: PROTAC Development

In a recent study, researchers developed a series of PROTACs utilizing this compound as a critical component. These PROTACs demonstrated improved efficacy in degrading target proteins involved in cancer progression, showcasing the importance of linker flexibility and rigidity in therapeutic design.

Case Study 2: Antimicrobial Derivatives

A study focused on synthesizing piperidine derivatives revealed that modifying this compound could lead to compounds with enhanced activity against Mycobacterium tuberculosis. The research highlighted how structural changes influenced both potency and pharmacokinetic profiles, paving the way for new treatments for tuberculosis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s key differentiator is the 2-hydroxyethylidene group at the piperidine 4-position. Below is a comparison with structurally related analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Data from Evidence
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate 2-Hydroxyethylidene C₁₂H₂₁NO₃ 227.30 (est.) Not explicitly reported; inferred from analogs
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 2-Hydroxyethyl + 4-Methyl C₁₃H₂₅NO₃ 255.35 CAS 236406-33-0; similarity score 1.00
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl C₁₆H₂₄N₂O₃ 292.38 CAS 333986-05-3; purity 95%
Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate 2-Hydroxyethoxy C₁₂H₂₃NO₄ 245.31 CAS 163210-40-0; PSA 64.0 Ų
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl C₁₆H₃₁NO₂ 269.43 86% yield; NMR and HRMS data

Physicochemical Properties

  • Hydrophilicity : Compounds with polar substituents (e.g., 2-hydroxyethoxy, hydroxy(pyridinyl)methyl) exhibit higher polarity, as evidenced by increased Polar Surface Area (PSA) values (e.g., 64.0 Ų for the 2-hydroxyethoxy analog ). The 2-hydroxyethylidene group likely confers moderate hydrophilicity.
  • Stability : Boc-protected analogs are generally stable under basic conditions but susceptible to acidic deprotection. For example, Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate was synthesized in dioxane/water at neutral pH .
  • LogP : The 4-methylpentyl analog (LogP ~4.5, estimated) is more lipophilic than the hydroxyethylidene derivative (LogP ~1.5–2.0, inferred from hydroxyethoxy analog ).

Key Differentiators of this compound

  • Unique Substituent : The 2-hydroxyethylidene group may enable conjugation or further derivatization (e.g., oxidation to ketones or cross-coupling reactions), unlike saturated alkyl or ether substituents.
  • Reactivity : The α,β-unsaturated system in the hydroxyethylidene moiety could participate in Michael additions or cycloadditions, expanding its utility in heterocycle synthesis.

Biological Activity

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a piperidine derivative with significant potential in biological applications. This compound has garnered attention for its diverse biological activities, including enzyme modulation and potential therapeutic effects. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 225.31 g/mol
  • Structural Characteristics : The compound features a piperidine ring, a hydroxyethylidene moiety, and a tert-butyl group, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring enhances structural stability and binding affinity, while the tert-butyl group increases lipophilicity, facilitating interactions with hydrophobic sites in proteins.

1. Enzyme Modulation

Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions. It has been employed in studies investigating the inhibition of various enzymes, potentially leading to therapeutic applications in diseases where enzyme dysregulation occurs.

2. Therapeutic Potential

This compound has been explored for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit anti-inflammatory properties by modulating cytokine release in immune cells .

3. Structure-Activity Relationship Studies

Recent structure-activity relationship (SAR) studies have aimed to optimize the biological activity of piperidine derivatives. Compounds structurally related to this compound have shown varying degrees of efficacy in inhibiting specific biological pathways, particularly those involved in inflammatory responses .

Case Studies

StudyFindings
Inhibition of IL-1β Release A study demonstrated that derivatives similar to this compound could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
Anti-Pyroptotic Activity Another investigation found that modifications of the compound could prevent pyroptosis, a form of programmed cell death associated with inflammation, indicating potential for treating inflammatory diseases .
Enzyme Inhibition SAR studies revealed that certain modifications could enhance potency against specific targets like MenA, an enzyme crucial for bacterial survival under hypoxic conditions .

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its role in the development of PROTACs (proteolysis-targeting chimeras) highlights its significance in targeted protein degradation strategies .

Q & A

Basic Research Questions

Q. How is the molecular structure of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Data collection involves mounting a single crystal on a diffractometer (e.g., Bruker D8 Venture) and using Cu-Kα radiation. The SHELX suite (SHELXL for refinement) is employed to solve the structure by iterative model building and electron density analysis . For this compound, focus on the hydroxyethylidene moiety’s geometry (bond lengths, angles) and hydrogen-bonding interactions, which may influence conformational stability.
  • Key Parameters :

ParameterValue/Note
Space groupP2₁/c (common for similar tert-butyl derivatives)
R-factorAim for <5% (typical for small molecules)
Resolution≥0.8 Å for precise electron density mapping

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves piperidine ring functionalization . A two-step approach is common:

Boc Protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., DMAP) to form tert-butyl piperidine-1-carboxylate.

Hydroxyethylidene Introduction : Use a Wittig or Horner-Wadsworth-Emmons reaction with a phosphorylated ethanol derivative. For example, react tert-butyl piperidine-1-carboxylate with (2-oxoethyl)phosphonate under basic conditions (NaH, THF) .

  • Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
  • Purify via column chromatography (silica gel, gradient elution).

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions involving this compound be addressed?

  • Methodological Answer : The hydroxyethylidene group may lead to competing reaction pathways. For example, visible-light-induced alkylation (as in coumarin derivatives) can enhance regioselectivity by leveraging radical intermediates . Use photoredox catalysts (e.g., Ru(bpy)₃²⁺) and adjust solvent polarity (acetonitrile > DMF) to favor the desired site.
  • Data Contradiction Analysis : Conflicting yields may arise from oxygen quenching of radicals. Conduct reactions under inert atmosphere (N₂/Ar) and validate via GC-MS or ¹H NMR integration.

Q. How should researchers reconcile conflicting or absent toxicity data for safety assessments?

  • Methodological Answer : Many safety data sheets (SDS) for similar compounds (e.g., tert-butyl piperidine derivatives) lack toxicity profiles . To address this:

Read-Across Analysis : Compare with structurally analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) and extrapolate LD50 values.

In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate acute oral toxicity.

In Vitro Testing : Perform MTT assays on HEK293 or HepG2 cells to determine IC50 values.

Q. What computational strategies validate the conformational dynamics of the hydroxyethylidene moiety?

  • Methodological Answer : Combine DFT calculations (B3LYP/6-31G*) with molecular dynamics (MD) simulations.

  • DFT : Optimize geometry and calculate rotational barriers for the hydroxyethylidene group.
  • MD : Simulate in explicit solvent (water/DMSO) for 100 ns using AMBER or GROMACS. Analyze hydrogen-bonding lifetimes and torsional angles .
    • Key Findings :
PropertyComputational ResultExperimental Validation
Torsional barrier~8 kcal/molCompare with variable-temperature NMR

Methodological Challenges and Solutions

Q. How can crystallization difficulties for this compound be mitigated?

  • Answer : Slow evaporation from a 1:1 dichloromethane/pentane mixture often yields suitable crystals. If amorphous solids persist, use seeding with a fragment from a related structure or switch to anti-solvent diffusion (e.g., adding hexane to a DCM solution).

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • Answer : For ¹H NMR, employ 2D techniques (COSY, HSQC) to distinguish piperidine ring protons (δ 1.4–2.8 ppm) from hydroxyethylidene signals (δ 4.1–4.3 ppm). For ¹³C NMR, DEPT-135 clarifies tertiary carbons adjacent to the Boc group .

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